molecular formula C7H4ClN3O2 B13092552 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B13092552
M. Wt: 197.58 g/mol
InChI Key: JSTLDKGVMJUHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation, which forms the compound through a direct metal-free oxidative N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the microwave-mediated synthesis and the PIFA-mediated intramolecular annulation suggest potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole and pyridine rings.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts or solvents.

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its ability to inhibit specific signaling pathways, such as the ERK pathway, sets it apart from other similar compounds.

Properties

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-11-6(4)9-5(10-11)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTLDKGVMJUHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)O)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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